5-Naphthalen-2-ylpyrazolidin-3-amine
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Overview
Description
5-Naphthalen-2-ylpyrazolidin-3-amine is a heterocyclic compound that features a pyrazolidine ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Naphthalen-2-ylpyrazolidin-3-amine typically involves the reaction of naphthalene derivatives with hydrazine or its derivatives. One common method includes the cyclization of naphthalene-2-carbaldehyde with hydrazine hydrate under acidic conditions to form the pyrazolidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Naphthalen-2-ylpyrazolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides to form N-alkyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Saturated naphthalene derivatives.
Substitution: N-alkyl-5-Naphthalen-2-ylpyrazolidin-3-amine derivatives.
Scientific Research Applications
5-Naphthalen-2-ylpyrazolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Naphthalen-2-ylpyrazolidin-3-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid and naphthalene-2-amine.
Pyrazolidine derivatives: Compounds such as pyrazolidine-3,5-dione and pyrazolidine-3-carboxylic acid.
Uniqueness
5-Naphthalen-2-ylpyrazolidin-3-amine is unique due to its fused ring structure, which combines the properties of both naphthalene and pyrazolidine. This unique structure imparts specific chemical and biological properties that are not observed in its individual components or other similar compounds.
Properties
Molecular Formula |
C13H15N3 |
---|---|
Molecular Weight |
213.28 g/mol |
IUPAC Name |
5-naphthalen-2-ylpyrazolidin-3-amine |
InChI |
InChI=1S/C13H15N3/c14-13-8-12(15-16-13)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-13,15-16H,8,14H2 |
InChI Key |
GDWAAEPENRAHSS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NNC1N)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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